3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
3-Hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a partially saturated benzochromenone scaffold substituted with hydroxyl and methyl groups at positions 3, 4, and 7. This compound belongs to the urolithin family, which comprises hydroxylated benzo[c]chromen-6-one derivatives known for their diverse biological activities, including metal-sensing properties and enzyme inhibition . Limited direct pharmacological data are available for this specific compound, but its structural analogs have been studied extensively for applications in fluorescence-based sensing and phosphodiesterase (PDE) inhibition .
Properties
IUPAC Name |
3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-8-3-4-11-12(7-8)10-5-6-13(16)9(2)14(10)18-15(11)17/h5-6,8,16H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVCMCBRRHXKQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(C(=C(C=C3)O)C)OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted phenol and a suitable diketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts such as Lewis acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromenone ring can be reduced to form a dihydro derivative.
Substitution: The methyl groups at the 4 and 9 positions can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Formation of 3-keto-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.
Reduction: Formation of 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chroman-6-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism by which 3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one exerts its effects is often related to its interaction with specific molecular targets. For example, its ability to act as a fluorescent sensor for iron (III) ions involves the coordination of the hydroxyl and carbonyl groups with the metal ion, leading to changes in fluorescence properties . In pharmacological applications, the compound may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzo[c]chromen-6-one Derivatives
Key Observations :
- Methyl Substituents: Methyl groups at positions 4 and 9 in the target compound may increase steric hindrance, affecting binding to metal ions or enzyme active sites. For example, 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one exhibits improved PDE2 inhibition (IC₅₀ = 33.95 µM) compared to non-methylated analogs .
- Fluorescence Properties : THU-OH acts as a selective "turn-off" fluorescent sensor for Fe³⁺ due to its saturated structure and hydroxyl group, a property shared with the target compound if similar electronic effects are assumed .
Table 2: Functional Performance of Selected Derivatives
Key Findings :
- Metal Sensing : THU-OH and Urolithin B both bind Fe³⁺ via their 3-hydroxy group, but THU-OH’s saturated structure provides better aqueous stability, a trait likely shared by the target compound .
- Enzyme Inhibition : Alkyl substituents (e.g., methyl at position 8) improve PDE2 inhibitory activity by aligning with hydrophobic pockets in the enzyme’s active site . The target compound’s 4,9-dimethyl groups may similarly enhance binding but require experimental validation.
- Cellular Uptake : Lipophilic derivatives like THU-OH and the target compound penetrate cell membranes efficiently, as demonstrated by fluorescence microscopy in glioblastoma cells .
Biological Activity
3-Hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (commonly referred to as compound 1) is a member of the benzo[c]chromen class of compounds, which has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H16O3
- Molecular Weight : 244.29 g/mol
- CAS Number : 670245-24-6
1. Antioxidant Activity
Research has demonstrated that derivatives of benzo[c]chromen compounds exhibit significant antioxidant properties. In vitro studies utilizing the DPPH assay indicated that certain derivatives possess potent free radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .
2. Neuroprotective Effects
A notable study evaluated the neuroprotective effects of alkoxylated derivatives of benzo[c]chromen compounds. Specifically, compound 1f was found to enhance neuronal viability in HT-22 cells under corticosterone-induced neurotoxicity conditions. The IC50 value for this compound was reported as 3.67 ± 0.47 μM, indicating its potential as a cognitive enhancer in neurodegenerative disease treatment .
3. Phosphodiesterase Inhibition
Compounds within this class have shown promising results as phosphodiesterase (PDE) inhibitors. The inhibition of PDE2 by compound 1f not only suggests its role in enhancing cyclic nucleotide signaling but also points to its potential therapeutic applications in conditions where PDE dysregulation is implicated .
Case Study: Neuroprotective Mechanism
In a controlled study involving HT-22 cells, the administration of compound 1f resulted in a significant increase in cell viability when compared to controls exposed to corticosterone alone. The protective effect was dose-dependent, with optimal results observed at a concentration of 12.5 μM. This finding supports the hypothesis that benzo[c]chromen derivatives can counteract neurotoxic effects and promote neuronal health .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
